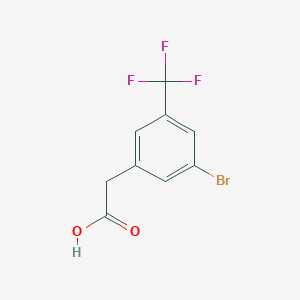

3-Bromo-5-(trifluoromethyl)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLZAYSCKXDHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718762 | |

| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161362-01-1 | |

| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-(trifluoromethyl)phenylacetic acid chemical properties

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenylacetic Acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a pivotal building block in modern synthetic chemistry. Its structure is characterized by a phenylacetic acid core functionalized with two highly influential substituents: a bromine atom and a trifluoromethyl (CF₃) group. These groups, positioned at the meta-positions relative to the acetic acid moiety, impart unique electronic and steric properties to the molecule. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly enhances the compound's lipophilicity and metabolic stability, properties highly sought after in drug discovery.[1][2] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling further molecular elaboration. Consequently, this compound is of significant interest to researchers and scientists in pharmaceutical development, agrochemicals, and materials science as a versatile intermediate for creating complex molecular architectures with tailored biological and physical properties.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers and characteristics are essential for laboratory handling, reaction setup, and analytical characterization.

Core Data Summary

| Property | Value | Source(s) |

| IUPAC Name | 2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid | [3] |

| CAS Number | 1161362-01-1 | [3][4][5] |

| Molecular Formula | C₉H₆BrF₃O₂ | [3][4][5] |

| Molecular Weight | 283.04 g/mol | [3][5] |

| Physical State | Solid | [3] |

| Purity | Typically ≥97% | [3][5] |

| InChI Key | POLZAYSCKXDHKM-UHFFFAOYSA-N | [3] |

| Canonical SMILES | O=C(O)CC1=CC(Br)=CC(C(F)(F)F)=C1 | [3] |

Structural Representation

The spatial arrangement of the functional groups is critical to the molecule's reactivity and its utility as a synthetic intermediate.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound typically involves the creation of the acetic acid side chain on a pre-functionalized benzene ring. A robust and widely applicable method is the hydrolysis of the corresponding benzyl cyanide precursor, 3-bromo-5-(trifluoromethyl)benzyl cyanide. This reaction proceeds efficiently under acidic conditions.

The causality behind this choice of pathway is twofold:

-

Precursor Availability: The starting material, 3-bromo-5-(trifluoromethyl)aniline, is a commercially available reagent that can be readily converted to the benzyl cyanide intermediate through a Sandmeyer reaction followed by nucleophilic substitution.[6]

-

Reaction Robustness: Acid-catalyzed hydrolysis of nitriles to carboxylic acids is a high-yielding and well-documented transformation in organic synthesis, making it a reliable choice for manufacturing.[7]

Illustrative Synthesis Workflow

Caption: Key stages in the acid-catalyzed hydrolysis of the benzyl cyanide precursor.

Experimental Protocol: Acid Hydrolysis of 3-Bromo-5-(trifluoromethyl)benzyl Cyanide

This protocol is adapted from established procedures for the hydrolysis of benzyl cyanides.[7]

-

Apparatus Setup: Equip a 1 L round-bottom flask with a mechanical stirrer and a reflux condenser.

-

Reagent Charging: In the flask, cautiously mix 250 mL of water and 180 mL of concentrated sulfuric acid. To this solution, add 150 g (0.566 mol) of 3-bromo-5-(trifluoromethyl)benzyl cyanide.

-

Reaction: Heat the mixture to reflux and stir vigorously for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature, then pour it into 500 mL of cold water or onto crushed ice with stirring. The crude phenylacetic acid will precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., toluene or a water/ethanol mixture) to yield pure this compound.

-

Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.

Chemical Reactivity and Derivatization

The molecule possesses two primary sites of reactivity: the carboxylic acid group and the substituted aromatic ring. This dual reactivity makes it a highly versatile intermediate.

-

Carboxylic Acid Group: The -COOH moiety is the most reactive site for standard transformations. It can be readily converted into a variety of functional groups, including esters, amides, acid chlorides, and alcohols (via reduction). These reactions are fundamental for incorporating the 3-bromo-5-(trifluoromethyl)phenyl scaffold into larger molecules.[1]

-

Aromatic Ring: The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[8] This allows for the formation of carbon-carbon or carbon-heteroatom bonds at the C3 position, providing a powerful tool for building molecular complexity. The strong electron-withdrawing effect of the CF₃ group deactivates the ring towards electrophilic aromatic substitution but can facilitate nucleophilic aromatic substitution under certain conditions.[1]

Key Reaction Pathways

Caption: Major derivatization pathways for the title compound.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules, particularly in the pharmaceutical industry.

-

Medicinal Chemistry: The trifluoromethyl group is a "super-substituent" in drug design.[2] Its incorporation into a drug candidate can profoundly and beneficially alter its pharmacological profile by:

-

Increasing Lipophilicity: Enhancing the ability of the molecule to cross cell membranes.[1]

-

Blocking Metabolic Oxidation: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Modulating Acidity/Basicity: The group's strong electron-withdrawing nature can alter the pKa of nearby functional groups.[1]

-

Enhancing Binding Affinity: The CF₃ group can engage in specific, favorable interactions with protein targets.

-

-

Agrochemicals: Similar to pharmaceuticals, the introduction of a trifluoromethyl group can enhance the potency and environmental persistence of herbicides and pesticides.

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials such as liquid crystals and polymers, where the unique electronic properties of the C-F bond are exploited.[1]

Safety and Handling

As a hazardous chemical, this compound requires careful handling in a controlled laboratory environment.[3]

-

Hazard Classification: The compound is classified as corrosive and harmful.[3]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9][10]

-

Eye Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary if there is a risk of splashing.

-

Skin and Body Protection: Wear a laboratory coat.[9]

-

Respiratory Protection: If handling fine dust, use a dust respirator or work in a well-ventilated area, preferably a fume hood.[10][11]

-

-

Handling and Storage:

-

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[3]

-

If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[9][10]

-

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique combination of a reactive carboxylic acid, a site for cross-coupling (bromine), and a pharmacologically significant trifluoromethyl group makes it an indispensable tool for chemists. A thorough understanding of its properties, synthesis, reactivity, and handling procedures is essential for leveraging its full potential in the design and creation of novel molecules for a wide range of scientific applications.

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1161362-01-1|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. inventivapharma.com [inventivapharma.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. westliberty.edu [westliberty.edu]

- 11. combi-blocks.com [combi-blocks.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.fi [fishersci.fi]

3-Bromo-5-(trifluoromethyl)phenylacetic acid CAS number 1161362-01-1

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Introduction: A Versatile Scaffold for Modern Drug Discovery

This compound, identified by CAS number 1161362-01-1, is a substituted aryl-acetic acid derivative that has emerged as a crucial building block for researchers in medicinal chemistry and drug development. Its molecular architecture is distinguished by two key functional groups on the phenyl ring: a bromine atom and a trifluoromethyl (CF3) group. This specific arrangement provides a powerful and versatile platform for synthesizing complex molecules with tailored pharmacological profiles.

The trifluoromethyl group is a bioisostere of a methyl group but possesses profoundly different electronic properties. Its high electronegativity and metabolic stability can significantly enhance a molecule's lipophilicity, binding affinity, and pharmacokinetic profile, making it a highly desirable feature in modern drug design.[1][2] The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity. The phenylacetic acid core, with its reactive carboxylic acid group, provides a straightforward point of attachment for amide bond formation, a cornerstone of peptide and small molecule synthesis.[1]

This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, a validated synthetic approach, analytical characterization, and strategic applications for professionals in the field.

Physicochemical Properties and Chemical Identifiers

Precise identification and understanding of a compound's physical properties are fundamental to its effective use in a laboratory setting. All quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1161362-01-1 | [3][4][5] |

| Molecular Formula | C₉H₆BrF₃O₂ | [3][4][5] |

| Molecular Weight | 283.04 g/mol | [3][4][6] |

| IUPAC Name | 2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid | [5] |

| Synonyms | [3-bromo-5-(trifluoromethyl)phenyl]acetic acid, 3-Bromo-5-(trifluoromethyl)benzeneacetic acid | [6] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥97% | [5][6] |

| Boiling Point | 297.6 ± 35.0 °C at 760 mmHg | |

| InChI Key | POLZAYSCKXDHKM-UHFFFAOYSA-N | [5] |

| SMILES | BrC1=CC(=CC(=C1)CC(=O)O)C(F)(F)F | [3][6] |

| Storage | Store at room temperature, sealed in a dry, well-ventilated place. | [3][7] |

Safety, Handling, and Hazard Information

As with any laboratory chemical, proper handling of this compound is critical to ensure personnel safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Classification:

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4] |

Note: Some suppliers also list H314 (Causes severe skin burns and eye damage), indicating a higher potential for corrosivity.[5]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek prompt medical attention.[4]

-

Skin: Rinse skin thoroughly with water and remove contaminated clothing.[4]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and call a physician.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[4]

-

Synthetic Strategy and Experimental Protocol

While this compound is commercially available, understanding its synthesis is crucial for researchers exploring novel analogs. A robust and common strategy for preparing substituted aryl acetic acids involves a palladium-catalyzed Suzuki cross-coupling reaction followed by ester hydrolysis.[8]

Causality of Experimental Choices: The proposed two-step synthesis starts from the readily available 1,3-dibromo-5-(trifluoromethyl)benzene. The key challenge is to selectively functionalize one of the two bromine atoms. A Suzuki coupling is ideal for this transformation due to its high functional group tolerance and reliability. Using an α-bromoacetate derivative as the coupling partner directly installs the required acetic acid precursor. The final hydrolysis step is a standard and high-yielding method to convert the ester to the desired carboxylic acid.

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of Ethyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate

-

To a dry, nitrogen-flushed round-bottom flask, add 1,3-dibromo-5-(trifluoromethyl)benzene (1.0 eq), potassium acetate (KOAc, 3.0 eq), and bis(pinacolato)diboron (1.1 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

De-gas the mixture by bubbling nitrogen through it for 15 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material and formation of the boronic ester intermediate.

-

Cool the reaction to room temperature. To this crude mixture, add ethyl bromoacetate (1.2 eq), an aqueous solution of sodium carbonate (Na₂CO₃, 2M, 3.0 eq), and additional Pd(dppf)Cl₂ (0.02 eq).

-

Heat the mixture again to 90°C and stir for 12-16 hours until the boronic ester is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the target ester.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid (HCl). A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized or purchased compound is a non-negotiable step in any research workflow.

Expected Analytical Data:

-

¹H NMR: The proton nuclear magnetic resonance spectrum should show characteristic signals for the aromatic protons (typically in the 7.5-8.0 ppm range) and a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid (typically around 3.7 ppm).

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M-H]⁻ corresponding to the calculated mass (281.95 for the ⁷⁹Br isotope and 283.95 for the ⁸¹Br isotope, in an approximate 1:1 ratio).

-

Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography, typically showing >97% for commercially available lots.[5][6]

| Quality Control Parameter | Specification |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥ 97.0% |

| Identity (by ¹H NMR) | Conforms to structure |

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in its bifunctional nature, allowing for sequential and site-selective modifications.

Role as a Scaffold: The compound serves as a rigid scaffold to which pharmacophores can be attached. The trifluoromethyl group and bromine atom pre-orient these attachments in a meta-relationship, which can be crucial for fitting into a protein's binding pocket.

-

Amide Coupling: The carboxylic acid is readily activated (e.g., using HATU or EDC/HOBt) for coupling with a wide range of primary or secondary amines, forming a stable amide bond. This is the most common initial step to incorporate the scaffold into a larger molecule.

-

Further Functionalization: After the initial amide coupling, the bromine atom remains available for subsequent reactions, most commonly palladium-catalyzed cross-couplings like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, alkyne, or amine groups, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Caption: Use of the title compound as a scaffold in a drug discovery workflow.

This dual-functionality makes the compound an efficient tool for exploring chemical space around a target. For example, in the development of kinase inhibitors, the amide portion could interact with the hinge region of the kinase, while the group installed at the bromine position could extend into a solvent-exposed region or a secondary pocket.[1]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its carefully designed structure. The combination of a reactive carboxylic acid, a versatile bromine handle, and the pharmacologically beneficial trifluoromethyl group makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, safe handling procedures, and synthetic potential allows researchers to fully leverage this scaffold in the design and synthesis of novel therapeutics and chemical probes.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 1161362-01-1|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. 3-Bromo-5-(trifluoromethoxy)phenylacetic acid, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-5-(trifluoromethyl)phenylacetic acid, a valuable building block in the development of pharmaceuticals and other advanced materials. The document is intended for an audience of researchers, scientists, and professionals in drug development. It emphasizes a robust and reliable multi-step synthesis starting from 3-bromo-5-(trifluoromethyl)toluene, detailing the rationale behind the chosen methodology and providing in-depth experimental protocols. Alternative synthetic strategies are also discussed to offer a broader perspective on the available chemical transformations.

Introduction: The Significance of a Fluorinated Phenylacetic Acid Derivative

This compound is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and materials science. The phenylacetic acid core is a common scaffold in a variety of biologically active molecules. The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring imparts unique properties to the molecule.[1]

The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The bromine atom provides a reactive handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. These characteristics make this compound a key intermediate in the synthesis of a wide range of compounds with potential therapeutic applications.

This guide will focus on a practical and scalable synthetic route, while also exploring other potential methodologies for its preparation.

Comparative Analysis of Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of this compound. The selection of the most appropriate method depends on factors such as the availability of starting materials, scalability, and safety considerations.

-

Synthesis via Benzyl Cyanide Intermediate (Primary Recommended Route): This is a classic and highly reliable approach for the synthesis of phenylacetic acids.[2] It typically involves three main steps: radical bromination of the corresponding toluene, nucleophilic substitution with a cyanide salt, and subsequent hydrolysis of the nitrile. This route is often high-yielding and utilizes readily available reagents.

-

Synthesis from the Corresponding Benzaldehyde: An alternative route begins with 3-bromo-5-(trifluoromethyl)benzaldehyde. This multi-step process would involve the reduction of the aldehyde to a benzyl alcohol, conversion to a benzyl halide, and then proceeding through the aforementioned cyanation and hydrolysis steps.

-

The Willgerodt-Kindler Reaction: This method allows for the conversion of an aryl alkyl ketone, in this case, 3-bromo-5-(trifluoromethyl)acetophenone, to a terminal thioamide, which can then be hydrolyzed to the desired carboxylic acid.[3][4][5][6][7] While a powerful transformation, yields can be variable, and the reaction conditions are often harsh.

-

Arndt-Eistert Homologation: This elegant method provides a one-carbon extension of a carboxylic acid.[8][9][10][11][12] Starting from 3-bromo-5-(trifluoromethyl)benzoic acid, it would be converted to its acid chloride, followed by reaction with diazomethane and a subsequent Wolff rearrangement. The use of the hazardous and explosive diazomethane is a significant drawback of this method.

Given the reliability and predictability of the reactions involved, this guide will focus on the synthesis via the benzyl cyanide intermediate as the primary and recommended pathway.

Primary Recommended Synthesis: A Three-Step Approach

The recommended synthesis of this compound is a robust three-step process commencing from the commercially available 3-bromo-5-(trifluoromethyl)toluene.

Caption: Overall synthetic scheme for this compound.

Step 1: Radical Bromination of 3-Bromo-5-(trifluoromethyl)toluene

The initial step involves the selective bromination of the benzylic position of 3-bromo-5-(trifluoromethyl)toluene. This is achieved through a free radical chain reaction, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source. The reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl4) under reflux conditions.

Experimental Protocol:

-

To a solution of 3-bromo-5-(trifluoromethyl)toluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3-bromo-5-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification.

| Reagent | Molar Eq. |

| 3-Bromo-5-(trifluoromethyl)toluene | 1.0 |

| N-Bromosuccinimide (NBS) | 1.1 |

| Azobisisobutyronitrile (AIBN) | 0.05 |

| Carbon Tetrachloride | Solvent |

Step 2: Cyanation of 3-Bromo-5-(trifluoromethyl)benzyl bromide

The second step is a nucleophilic substitution reaction where the bromide of the benzyl bromide is displaced by a cyanide ion to form the corresponding benzyl cyanide. This reaction is typically carried out using sodium or potassium cyanide in a polar protic solvent mixture, such as aqueous ethanol, under reflux.

Experimental Protocol:

-

Dissolve the crude 3-bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a mixture of ethanol and water.

-

Add sodium cyanide (1.2 eq) portion-wise to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude 3-bromo-5-(trifluoromethyl)benzyl cyanide.

| Reagent | Molar Eq. |

| 3-Bromo-5-(trifluoromethyl)benzyl bromide | 1.0 |

| Sodium Cyanide (NaCN) | 1.2 |

| Ethanol/Water | Solvent |

Step 3: Hydrolysis of 3-Bromo-5-(trifluoromethyl)benzyl cyanide

The final step is the hydrolysis of the nitrile group of the benzyl cyanide to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the carboxylic acid product upon workup.[2]

Experimental Protocol (Acid-Catalyzed):

-

To the crude 3-bromo-5-(trifluoromethyl)benzyl cyanide (1.0 eq), add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if under basic conditions) or by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The solid precipitate of this compound is collected by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., toluene or aqueous ethanol) to obtain the purified product.

| Reagent | Molar Eq. |

| 3-Bromo-5-(trifluoromethyl)benzyl cyanide | 1.0 |

| Concentrated Sulfuric Acid | Reagent |

| Water | Solvent |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Specific Hazards:

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.

-

Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with extreme caution and appropriate containment.

-

Sodium Cyanide: Highly toxic. Avoid contact with skin and inhalation. In case of contact with acids, it releases highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched with bleach before disposal.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care.

-

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the carboxylic acid.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

This guide has detailed a reliable and well-established synthetic route for the preparation of this compound. The three-step sequence starting from 3-bromo-5-(trifluoromethyl)toluene offers a practical approach for obtaining this valuable building block in good overall yield. The provided experimental protocols, along with the discussion of alternative synthetic strategies, offer a comprehensive resource for researchers in the field of organic and medicinal chemistry.

References

- 1. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 6. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 9. Arndt-Eistert Synthesis [organic-chemistry.org]

- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 11. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Arndt-Eistert Homologation | Ambeed [ambeed.com]

A Technical Guide to 3-Bromo-5-(trifluoromethyl)phenylacetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)phenylacetic acid, a key building block for researchers and scientists in the field of drug development. This document delves into the molecule's core physicochemical properties, including its precise molecular weight, and elucidates its strategic importance in medicinal chemistry. We present a detailed, representative synthetic pathway, explain the rationale behind key experimental choices, and outline robust analytical methods for characterization and quality control. Furthermore, this guide addresses critical safety and handling protocols, offering a complete resource for professionals leveraging this versatile compound in their research endeavors.

Core Molecular Profile

This compound is a substituted phenylacetic acid derivative. Its unique trifluoromethyl and bromo substitutions on the aromatic ring make it a highly valuable intermediate for creating diverse molecular libraries aimed at discovering new chemical entities (NCEs).

Chemical Structure and Identifiers

The structure consists of a phenylacetic acid core, with a bromine atom and a trifluoromethyl group positioned at the meta-positions (3 and 5) of the phenyl ring relative to the acetic acid moiety.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is essential for experimental design, including reaction stoichiometry, solubility tests, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 283.04 g/mol | [1][2] |

| Molecular Formula | C₉H₆BrF₃O₂ | [1][2][3] |

| CAS Number | 1161362-01-1 | [3][4] |

| IUPAC Name | 2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [1][3] |

| Boiling Point | 297.6 ± 35.0 °C at 760 mmHg | |

| InChI Key | POLZAYSCKXDHKM-UHFFFAOYSA-N | [3] |

| Storage | Store at room temperature | [1] |

The Role in Medicinal Chemistry and Drug Design

The specific arrangement of functional groups in this compound is not coincidental; it is a deliberate design that offers significant advantages in the synthesis of novel therapeutic agents.

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design for several reasons.[5] Its inclusion in a molecule can profoundly and beneficially alter its pharmacological profile.[5] Key effects include:

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the drug's half-life.[6]

-

Increased Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of the drug candidate.

The Phenylacetic Acid Scaffold

Phenylacetic acid and its derivatives are privileged structures in medicinal chemistry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This scaffold provides a robust framework for orienting other functional groups in three-dimensional space to optimize interactions with enzyme active sites or cellular receptors.

The Bromo- Functional Group as a Synthetic Handle

The bromine atom is an exceptionally useful functional group, serving as a versatile "handle" for synthetic diversification. Its presence allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

This synthetic flexibility enables chemists to rapidly generate a large library of analogues from a single intermediate, accelerating the structure-activity relationship (SAR) studies that are critical to drug discovery.

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and logical approach involves the functionalization of a commercially available starting material. The following represents a robust and illustrative pathway.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach disconnects the carboxylic acid, tracing it back to a nitrile, then to a benzylic bromide, and ultimately to a substituted toluene. This strategy leverages well-established, high-yielding reactions. The choice of 3-bromo-5-(trifluoromethyl)toluene as a starting material is strategic, as it correctly places the key substituents on the aromatic ring from the outset.

Representative Synthesis Protocol

Objective: To prepare this compound from 3-bromo-5-(trifluoromethyl)toluene.

Step 1: Radical Bromination of the Benzylic Position

-

Reaction: 3-bromo-5-(trifluoromethyl)toluene → 1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene.

-

Methodology:

-

To a solution of 3-bromo-5-(trifluoromethyl)toluene (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane, add N-Bromosuccinimide (NBS, 1.1 eq).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature. Filter off the succinimide byproduct and concentrate the filtrate under reduced pressure.

-

-

Causality: This reaction proceeds via a free-radical chain mechanism. The benzylic C-H bond is weaker than aromatic or aliphatic C-H bonds, making it selectively susceptible to radical abstraction. AIBN is chosen as an initiator because its decomposition at reflux temperatures provides a steady, controlled source of radicals.

Step 2: Nucleophilic Substitution to Form the Nitrile

-

Reaction: 1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene → 2-(3-bromo-5-(trifluoromethyl)phenyl)acetonitrile.

-

Methodology:

-

Dissolve the crude benzylic bromide from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq). The addition of a catalytic amount of sodium iodide can accelerate the reaction via the Finkelstein reaction.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.

-

Perform an aqueous workup by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Causality: This is a classic Sₙ2 reaction. The cyanide ion acts as a nucleophile, displacing the bromide leaving group. A polar aprotic solvent is used because it solvates the cation (Na⁺) but not the anion (CN⁻), leaving the nucleophile highly reactive.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

-

Reaction: 2-(3-bromo-5-(trifluoromethyl)phenyl)acetonitrile → this compound.

-

Methodology:

-

To the crude nitrile from Step 2, add an excess of a strong acid (e.g., 6M HCl or concentrated H₂SO₄) or a strong base (e.g., 6M NaOH).

-

Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed (often indicated by the cessation of ammonia evolution in basic hydrolysis).

-

If using basic hydrolysis, cool the mixture and carefully acidify with concentrated HCl until the product precipitates.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

-

Causality: Both acid- and base-catalyzed hydrolysis effectively convert the nitrile to a carboxylic acid. The choice between them can depend on the stability of other functional groups in the molecule. Acidic hydrolysis protonates the nitrogen, making the carbon more electrophilic for water to attack, while basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon.

Workflow Diagram

Caption: Representative synthetic workflow for the target compound.

Purification and Isolation

The final product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or water/ethanol) to yield a high-purity solid. Purity should be confirmed by the analytical methods described below.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a piece of a self-validating puzzle, confirming the structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show a characteristic singlet for the two methylene (-CH₂) protons around 3.7 ppm. The aromatic region will display signals corresponding to the three protons on the phenyl ring.

-

¹³C NMR: Will confirm the presence of nine distinct carbon atoms, including the carbonyl carbon of the carboxylic acid (~175 ppm), the methylene carbon (~40 ppm), and the carbons of the aromatic ring, including the characteristic quartet for the -CF₃ carbon due to C-F coupling.

-

¹⁹F NMR: Will show a single, sharp singlet, confirming the presence of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal. The spectrum will show the molecular ion [M-H]⁻. Critically, the spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom: two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. Using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), the product should appear as a single major peak, allowing for quantification of purity (typically >97%).

Safety and Handling

Proper handling of this compound is crucial due to its hazardous properties.[3]

Hazard Identification

| Hazard Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Health Hazards | Corrosive (GHS05), Harmful/Irritant (GHS07) | Danger | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. |

Sources for Hazard Information:[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

-

Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If swallowed, rinse mouth and call a poison center or doctor immediately.[3]

Storage and Stability

Store in a tightly sealed container in a dry, cool, and well-ventilated place. The compound is stable under recommended storage conditions.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its molecular weight of 283.04 g/mol and well-defined structure, combined with the advantageous properties of the trifluoromethyl group and the synthetic versatility of the bromo- substituent, make it an indispensable building block. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can effectively harness its potential to develop the next generation of therapeutic agents.

References

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenylacetic acid

This guide provides a comprehensive technical overview of 3-Bromo-5-(trifluoromethyl)phenylacetic acid, a key building block in contemporary chemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis methodologies, and analytical validation, grounding all claims in established scientific literature.

Introduction: Unveiling a Versatile Phenylacetic Acid Derivative

This compound belongs to the class of substituted phenylacetic acids, which are pivotal precursors in the synthesis of a wide array of organic molecules. The strategic placement of a bromine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and steric influences. These features make it a valuable intermediate in medicinal chemistry and materials science, where precise molecular architecture is paramount for achieving desired biological activity or material properties.

The trifluoromethyl group, a bioisostere of the methyl group, is known to enhance metabolic stability and binding affinity of drug candidates by altering their lipophilicity and electronic nature. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build more complex molecular frameworks.

Chemical Structure and Properties

The fundamental structure of this compound is centered around a benzene ring substituted at the 1, 3, and 5 positions.

Caption: Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1161362-01-1 | [1][2][3] |

| Molecular Formula | C₉H₆BrF₃O₂ | [2][4] |

| Molecular Weight | 283.04 g/mol | [4][5] |

| Appearance | Solid | [1][2] |

| Purity | Typically ≥97% | [2][5] |

| Boiling Point | 297.6 ± 35.0 °C at 760 mmHg | [5] |

| Storage | Store at room temperature, sealed in a dry place. | [3][5] |

| InChI Key | POLZAYSCKXDHKM-UHFFFAOYSA-N | [2] |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and safety considerations. A common and logical approach involves the modification of a pre-functionalized benzene ring.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points towards 3-bromo-5-(trifluoromethyl)toluene as a plausible starting material. The challenge then lies in the conversion of the methyl group to a carboxymethyl group.

Caption: Retrosynthetic analysis for the target molecule.

Recommended Synthetic Protocol: From Toluene to Phenylacetic Acid

This protocol outlines a reliable two-step synthesis starting from 3-bromo-5-(trifluoromethyl)toluene. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Step 1: Radical Bromination of 3-Bromo-5-(trifluoromethyl)toluene

The conversion of the benzylic methyl group to a bromomethyl group is efficiently achieved via a free-radical chain reaction. This is a standard transformation that leverages the relative stability of the benzylic radical intermediate.

-

Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic bromination. It provides a low, constant concentration of bromine in the reaction mixture, which is crucial for minimizing side reactions, such as aromatic bromination. A radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to kickstart the chain reaction upon heating or UV irradiation.

Experimental Protocol:

-

To a solution of 3-bromo-5-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-3-bromo-5-(trifluoromethyl)benzene. This intermediate is often used in the next step without further purification.

Step 2: Cyanation followed by Hydrolysis

The introduction of the carboxylic acid moiety is achieved through a two-stage process: nucleophilic substitution with a cyanide salt to form the corresponding nitrile, followed by hydrolysis.

-

Rationale for Cyanation: The bromomethyl group is an excellent electrophile for Sₙ2 reactions. Sodium or potassium cyanide serves as the nucleophile to displace the bromide and form a new carbon-carbon bond, yielding 2-(3-bromo-5-(trifluoromethyl)phenyl)acetonitrile. Phase-transfer catalysts, such as a quaternary ammonium salt, can be employed to facilitate the reaction between the organic-soluble substrate and the aqueous-soluble cyanide salt.[6]

-

Rationale for Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis involves the attack of a hydroxide ion on the electrophilic carbon of the nitrile. Both methods are effective, and the choice often depends on the stability of the substrate to the reaction conditions.

Experimental Protocol:

-

Dissolve the crude 1-(bromomethyl)-3-bromo-5-(trifluoromethyl)benzene in a suitable solvent like acetone or DMSO.

-

Add an aqueous solution of sodium cyanide (1.2 eq). A phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) can be added to improve the reaction rate.

-

Heat the mixture to 50-60 °C and stir vigorously for 2-4 hours, monitoring by TLC.

-

After the cyanation is complete, the reaction mixture can be worked up to isolate the nitrile, or the hydrolysis can be performed in situ.

-

For hydrolysis, add a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH solution) to the reaction mixture.

-

Reflux the mixture for several hours until the nitrile is fully converted to the carboxylic acid.

-

Cool the mixture and acidify with concentrated HCl if the hydrolysis was performed under basic conditions.

-

The product, this compound, will precipitate out of the aqueous solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.

Caption: Synthetic workflow from toluene to the final product.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methylene protons (-CH₂-) typically around 3.6-3.8 ppm. - Aromatic protons will appear as multiplets or singlets in the range of 7.4-7.8 ppm. The specific splitting pattern will depend on the coupling between the aromatic protons. - A broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm, which is D₂O exchangeable. |

| ¹³C NMR | - A signal for the carboxylic carbon around 170-180 ppm. - A signal for the methylene carbon around 40-45 ppm. - A quartet for the trifluoromethyl carbon (-CF₃) due to C-F coupling. - Signals for the aromatic carbons, with the carbon attached to the bromine atom showing a characteristic chemical shift. |

| FT-IR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. - A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹. - C-F stretching vibrations, typically strong and sharp, in the range of 1100-1350 cm⁻¹. - C-Br stretch in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spec. | - The molecular ion peak (M⁺) should be observed, showing the characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 ratio). |

Note: The exact chemical shifts and peak positions can vary depending on the solvent and the specific instrument used.

Applications in Research and Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds and advanced materials.

-

Medicinal Chemistry: It is used in the synthesis of enzyme inhibitors, receptor antagonists, and other potential therapeutic agents. The trifluoromethyl group can enhance the metabolic stability and cell permeability of drug candidates, while the bromo-substituent provides a site for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

-

Materials Science: The unique electronic properties conferred by the trifluoromethyl and bromo groups make this compound a useful precursor for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This technical guide has provided a detailed overview of this compound, covering its structure, synthesis, and characterization. The presented synthetic protocol is robust and based on well-established chemical principles, ensuring a reliable pathway to this important research chemical. The analytical data provided serves as a benchmark for the validation of the synthesized compound. As a versatile building block, this compound will continue to play a significant role in the advancement of medicinal chemistry and materials science.

References

Solubility of 3-Bromo-5-(trifluoromethyl)phenylacetic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(trifluoromethyl)phenylacetic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from synthetic route optimization to final dosage form performance. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of significant interest in medicinal chemistry. In the absence of extensive public data, this document focuses on a foundational analysis of the molecule's physicochemical properties to predict its solubility profile across a range of common organic solvents. More importantly, it furnishes a robust, field-proven experimental protocol for the precise determination of thermodynamic solubility, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally quantify the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the maximum amount of a substance that can be dissolved in a specific solvent at a given temperature, is a cornerstone of pharmaceutical science.[1] For an API like this compound, understanding its solubility profile is not an academic exercise; it is a fundamental prerequisite for successful development.[2] Early-stage discovery efforts rely on solubility data to construct structure-solubility relationships, while later-stage development requires this information to select appropriate vehicles for in vivo studies and to design stable, bioavailable drug products.[2][3] Poor aqueous solubility, in particular, can present significant challenges to absorption and bioavailability.[4] This guide will delve into the factors governing the solubility of this compound and provide a definitive methodology for its experimental determination.

Physicochemical Analysis of this compound

To predict the solubility of a compound, one must first understand its molecular structure and inherent properties.[2]

Molecular Structure:

-

IUPAC Name: 2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid[5]

-

CAS Number: 1161362-01-1

-

Molecular Formula: C₉H₆BrF₃O₂

-

Molecular Weight: 283.04 g/mol

The structure of this compound is characterized by a distinct duality in its polarity:

-

Hydrophilic/Polar Region: The carboxylic acid (-COOH) functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[6] This group is the primary driver for solubility in polar solvents.

-

Hydrophobic/Lipophilic Region: The phenyl ring substituted with a bromine atom and a highly electronegative trifluoromethyl (-CF₃) group constitutes a large, non-polar, and lipophilic domain. The -CF₃ group, in particular, significantly increases the molecule's lipophilicity.

This structural dichotomy suggests a complex solubility profile. The "like dissolves like" principle predicts that the molecule's solubility will be highly dependent on the solvent's ability to interact favorably with both its polar and non-polar regions.[6][7]

Predicted Solubility Profile in Organic Solvents

Based on the physicochemical analysis, we can establish a reasoned, qualitative prediction of solubility across different solvent classes. This serves as a crucial starting point for solvent selection in experimental studies.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain hydroxyl groups and can engage in hydrogen bonding. High solubility is anticipated in solvents like methanol and ethanol due to their ability to form strong hydrogen bonds with the carboxylic acid moiety of the solute.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents possess significant dipole moments but lack O-H or N-H bonds. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent universal solvents for drug discovery compounds and are expected to effectively solubilize this compound.[1][8] Their polarity can interact with the carboxylic acid group, while their organic nature accommodates the lipophilic phenyl ring.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. Due to the highly polar carboxylic acid group, solubility is expected to be very low in non-polar solvents like hexane.[7] The energy required to break the solute-solute interactions (crystal lattice energy) would not be compensated by favorable solute-solvent interactions.[9]

The following diagram illustrates the key molecular features of the solute and how they are expected to interact with different solvent types, thereby influencing solubility.

Caption: Interplay of solute functional groups and solvent properties.

Quantitative Solubility Data

As specific experimental data is not widely available in the public domain, the following table is provided as a template for researchers to populate upon experimental determination using the protocol outlined in the subsequent section.

| Organic Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) at 25°C |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Isopropanol | Polar Protic | Moderate to High | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Acetonitrile | Polar Aprotic | Moderate | Data to be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data to be determined |

| Toluene | Non-Polar Aromatic | Low | Data to be determined |

| n-Hexane | Non-Polar Aliphatic | Very Low | Data to be determined |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain definitive solubility data, the equilibrium (or thermodynamic) solubility must be measured. The shake-flask method is the gold-standard technique for this purpose, ensuring that a true equilibrium between the undissolved solid and the saturated solution is achieved.[10]

Principle

An excess amount of the solid compound is suspended in the solvent of choice and agitated at a constant temperature until the concentration of the dissolved solute in the solvent reaches a constant value (equilibrium). This concentration represents the thermodynamic solubility.[8]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Constant temperature orbital shaker or rotator

-

Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Solution for Quantification:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to create a concentrated stock solution (e.g., 1 mg/mL). This stock will be used to prepare a calibration curve.

-

-

Preparation of Calibration Curve:

-

Perform serial dilutions of the stock solution to create a series of standards of known concentrations (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Analyze these standards using a validated HPLC-UV or UV-Vis method to generate a calibration curve of response (e.g., peak area) versus concentration. Ensure the curve has an R² value > 0.99.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is to add ~10-20 mg of the compound to 2 mL of solvent.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Prepare each solvent condition in triplicate to ensure reproducibility.[10]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[10]

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. For crystalline compounds, it's crucial to confirm equilibrium by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer increasing.[10]

-

-

Sample Collection and Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (the same used for the calibration curve) to bring its concentration within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

-

Quantification and Calculation:

-

Analyze the diluted samples using the same analytical method developed for the calibration curve.

-

Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

-

Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

-

The following diagram outlines this self-validating experimental workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, a thorough analysis of its molecular structure provides a strong predictive foundation for its behavior in various organic solvents. The compound is expected to exhibit high solubility in polar aprotic and polar protic solvents and poor solubility in non-polar media. This guide provides the necessary theoretical background and, most critically, a detailed, robust experimental protocol for the determination of its thermodynamic solubility. By adhering to this methodology, researchers in drug development can generate the high-quality, reliable data essential for making informed decisions throughout the discovery and formulation pipeline.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. pharmatutor.org [pharmatutor.org]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. who.int [who.int]

An In-Depth Technical Guide to the Purity and Stability of 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Introduction: The Significance of 3-Bromo-5-(trifluoromethyl)phenylacetic acid in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry and drug development. Its unique trifluoromethyl and bromo substitutions on the phenylacetic acid scaffold make it a valuable precursor for synthesizing a range of pharmacologically active molecules. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromo substituent provides a versatile handle for further chemical modifications through cross-coupling reactions.

Given its critical role in the synthesis of potential therapeutics, a thorough understanding of the purity and stability of this compound is paramount. This guide provides a comprehensive overview of its synthesis, purification, and analytical characterization, as well as an in-depth analysis of its stability profile under various stress conditions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this important chemical entity.

Proposed Synthesis Pathway: From Benzyl Cyanide to Phenylacetic Acid

A common and effective method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides. This approach is adaptable for the preparation of this compound, starting from 3-bromo-5-(trifluoromethyl)benzyl cyanide.

The synthesis of the benzyl cyanide precursor can be achieved through the reaction of 3-bromo-5-(trifluoromethyl)benzyl chloride with a cyanide salt, such as sodium cyanide, in the presence of a phase transfer catalyst[1]. The subsequent acid-catalyzed hydrolysis of the nitrile functional group yields the desired carboxylic acid[2][3].

Caption: Proposed synthesis of this compound.

Experimental Protocol: Acid Hydrolysis of 3-Bromo-5-(trifluoromethyl)benzyl cyanide

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-(trifluoromethyl)benzyl cyanide.

-

Slowly add a dilute solution of sulfuric acid (e.g., a 3:2 mixture of concentrated sulfuric acid to water) to the flask. The reaction can be vigorous, so careful addition is crucial[2].

-

Heat the reaction mixture to reflux and maintain for a period of 45 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed[2][3].

-

After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

-

Dry the crude this compound under vacuum.

Purification Strategies: Achieving High Purity for Downstream Applications

The purity of this compound is critical for its successful use in subsequent synthetic steps. The two primary methods for its purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial and should be guided by the principle that the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For aromatic carboxylic acids, a variety of solvents and solvent systems can be effective[4][5][6].

| Solvent/Solvent System | Rationale |

| Toluene | Aromatic solvent that can effectively dissolve the compound when hot and allow for crystallization upon cooling. |

| Ethanol/Water | The compound is likely soluble in ethanol, and the addition of water as an anti-solvent can induce crystallization. |

| Hexanes/Ethyl Acetate | A non-polar/polar solvent system that can be fine-tuned to achieve optimal solubility characteristics for recrystallization. |

Table 1: Potential Recrystallization Solvents for this compound.

Column Chromatography

For the removal of impurities with similar solubility profiles, column chromatography is the method of choice. Given the polar nature of the carboxylic acid group, a normal-phase silica gel chromatography approach is generally effective.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be gradually increased to elute the desired compound. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

Purity Assessment: A Multi-faceted Analytical Approach

A combination of chromatographic and spectroscopic techniques should be employed to ensure the purity and structural integrity of this compound.

Caption: Comprehensive analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry. A stability-indicating reverse-phase HPLC method is essential for separating the parent compound from any potential impurities and degradation products[7].

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm and 254 nm |

| Column Temperature | 30 °C |

This method is adaptable and should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines[8][9].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. For the analysis of this compound, derivatization to a more volatile ester (e.g., methyl ester) may be necessary to improve chromatographic performance. This technique is particularly useful for detecting residual solvents and byproducts from the synthesis[10][11].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation and is invaluable for identifying and quantifying impurities.

-

¹H NMR: Will show the characteristic signals for the aromatic and methylene protons. Integration of these signals can be used for quantitative analysis against a known standard.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

¹⁹F NMR: Is highly sensitive to the electronic environment of the trifluoromethyl group and can be a powerful tool for detecting related fluorinated impurities[12][13]. The chemical shift of the CF₃ group in 1,3-disubstituted trifluoromethylbenzenes is well-documented and can be used for structural confirmation[14][15].

Stability and Degradation Profile

Understanding the stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are performed under more severe conditions than accelerated stability testing to identify potential degradation pathways[16].

Hydrolytic Stability

The trifluoromethyl group in the meta position is known to be highly resistant to hydrolysis. This is a key stability feature of the molecule. The carboxylic acid functionality, however, could be susceptible to decarboxylation under extreme heat and pressure in aqueous solutions, although this is generally not a concern under normal storage conditions.

Oxidative Stability

The aromatic ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under oxidative stress. The electron-withdrawing nature of the bromine and trifluoromethyl groups can influence the susceptibility of the ring to oxidative degradation[17].

Photostability

Halogenated aromatic compounds can be susceptible to photodegradation[17][18]. Exposure to UV light could potentially lead to dehalogenation or other degradation pathways. Therefore, it is recommended to protect the compound from light.

Caption: Potential degradation pathways under stress conditions.

Recommended Storage and Handling

Based on the chemical properties and stability profile, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound is a valuable and versatile building block in drug discovery. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use. The compound exhibits good stability, particularly with respect to the hydrolysis of the trifluoromethyl group. By following the guidelines outlined in this technical guide, researchers can ensure the quality and integrity of this important chemical intermediate, thereby contributing to the successful development of new and innovative medicines.

References

- 1. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]